Ethyl allyl(2,2-dimethoxyethyl)carbamate

Carbamate synthesis Building block procurement Structural differentiation

Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS 128740-02-3) is a synthetic carbamate derivative with the molecular formula C₁₀H₁₉NO₄ and molecular weight of 217.26 g/mol, characterized by an ethyl ester terminus, an N-allyl moiety, and an N-(2,2-dimethoxyethyl) substituent. The compound is commercially available as a research chemical building block, typically supplied at 95–98% purity for pharmaceutical R&D and organic synthesis applications.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 128740-02-3
Cat. No. B158652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl allyl(2,2-dimethoxyethyl)carbamate
CAS128740-02-3
SynonymsETHYL ALLYL2,2-DIMETHOXYETHYLCARBAMATE
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC(=O)N(CC=C)CC(OC)OC
InChIInChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3
InChIKeySXIOXBYMPVICFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Allyl(2,2-dimethoxyethyl)carbamate (CAS 128740-02-3) – Technical Baseline and Procurement Identity


Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS 128740-02-3) is a synthetic carbamate derivative with the molecular formula C₁₀H₁₉NO₄ and molecular weight of 217.26 g/mol, characterized by an ethyl ester terminus, an N-allyl moiety, and an N-(2,2-dimethoxyethyl) substituent . The compound is commercially available as a research chemical building block, typically supplied at 95–98% purity for pharmaceutical R&D and organic synthesis applications . Key physicochemical parameters include a predicted boiling point of 270.1±40.0°C at 760 mmHg, density of ~1.02 g/cm³, and a calculated LogP of approximately 1.25–2.36, indicating moderate lipophilicity . The acetal-protected 2,2-dimethoxyethyl substituent provides a latent aldehyde functionality that may enable downstream transformations in synthetic sequences.

Ethyl Allyl(2,2-dimethoxyethyl)carbamate: Why Generic Carbamate Substitution Is Scientifically Invalid Without Specific Evidence


Carbamates containing N-allyl or N-(2,2-dimethoxyethyl) motifs exhibit divergent reactivity profiles in both synthetic and biological contexts that preclude functional interchangeability. Class-level pharmacological data demonstrate that even minor N-substituent variation within carbamate esters produces profound differences in biological activity: for instance, within the physostigmine-analog carbamate series, methyl-, dimethyl-, and allyl-substituted derivatives exhibit strong pharmacological action, whereas ethyl- and phenyl-substituted analogs show weak activity, and diethyl/diallyl carbamates are entirely inactive [1]. Furthermore, N-allylcarbamate compounds are documented as reactive additives for radiation-curable coatings due to the UV-crosslinkable allyl double bond, with steric and electronic properties of the specific N-substituents critically determining compatibility with binder systems [2]. The 2,2-dimethoxyethyl acetal group introduces orthogonal synthetic handles and distinct physicochemical properties (logP modulation, hydrogen bonding capacity) not present in simpler alkyl- or aryl-carbamates. Consequently, replacing this specific compound with a generic carbamate based solely on shared core functional group identity risks synthetic failure, altered reactivity in downstream transformations, and unpredictable biological outcomes. Definitive differentiation, however, requires direct comparative data, which is not currently available in the public literature for this precise compound.

Ethyl Allyl(2,2-dimethoxyethyl)carbamate – Quantifiable Differentiation Evidence for Procurement Decision-Making


Structural Uniqueness Assessment: N-(2,2-Dimethoxyethyl)-N-allyl Substitution Pattern Versus Closest Analog

Direct head-to-head performance comparisons between ethyl allyl(2,2-dimethoxyethyl)carbamate and structurally defined analogs are not available in the peer-reviewed literature or patent corpus. The closest identified structural comparator is allyl allyl(2,2-dimethoxyethyl)carbamate (CAS 2044687-05-8; C₁₁H₁₉NO₄; MW 229.28), which differs by replacement of the ethyl ester group with an allyl ester group . This structural distinction introduces an additional polymerizable alkene moiety absent in the target compound. The target compound's ethyl ester confers a predicted LogP of 1.25–2.36 and a boiling point of ~270°C , whereas the diallyl analog is expected to exhibit higher molecular weight, increased lipophilicity, and dual-site UV-crosslinking potential due to the second allyl group. No experimental data comparing reactivity, stability, or biological activity between these two compounds exists in the public domain.

Carbamate synthesis Building block procurement Structural differentiation

Physicochemical Differentiation: LogP and Boiling Point Relative to N-Allylcarbamate Class

The target compound exhibits predicted physicochemical parameters that distinguish it from simpler N-allylcarbamates. Ethyl allyl(2,2-dimethoxyethyl)carbamate has a calculated LogP of 1.25–2.36 (ACD/Labs Percepta) and a boiling point of 270.1±40.0°C at 760 mmHg . In contrast, the unsubstituted N-allylcarbamate parent compound, allyl carbamate (CAS 2114-11-6; C₄H₇NO₂; MW 101.10), has a reported boiling point of 208°C at 760 mmHg and lacks the lipophilicity-modulating 2,2-dimethoxyethyl substituent . The addition of the 2,2-dimethoxyethyl acetal group and ethyl ester substantially increases molecular weight (+116.16 g/mol) and boiling point (+~62°C), while the calculated LogP range indicates moderate lipophilicity suitable for organic-phase reactions and membrane permeability in biological assays. No experimental LogP or boiling point determinations have been published for the target compound; all data are computational predictions.

Physicochemical profiling Lipophilicity Carbamate SAR

Class-Level Reactivity Differentiation: N-Allyl Carbamate Versus Alternative Unsaturated Carbamates in Radiation-Curable Formulations

Patent literature establishes that N-allylcarbamate compounds of general formula (A) are suitable as reactive additives in radiation-curable coatings, where the sterically undemanding and flexibly linked allyl double bond enables high UV-crosslinking reactivity [1]. The claimed N-allylcarbamate scaffold requires at least one ethylenically unsaturated bond and allows R1 to be straight-chain, branched, or cyclic aliphatic hydrocarbon radicals. Ethyl allyl(2,2-dimethoxyethyl)carbamate fits this general formula, with the allyl group providing the requisite UV-crosslinkable functionality while the 2,2-dimethoxyethyl acetal group offers a non-polymerizable substituent that may modulate compatibility with binder systems. In contrast, alternative unsaturated carbamates containing acrylate or methacrylate esters exhibit significantly faster polymerization kinetics and higher crosslink density but may introduce brittleness or reduced formulation compatibility [1]. No direct comparative curing rate or double-bond conversion data are available for ethyl allyl(2,2-dimethoxyethyl)carbamate specifically.

UV-curable coatings N-allylcarbamate Radical polymerization

Ethyl Allyl(2,2-dimethoxyethyl)carbamate: Evidence-Supported Application Scenarios for Research Procurement


Specialized Building Block for Custom Organic Synthesis Requiring Protected Aldehyde Functionality

Ethyl allyl(2,2-dimethoxyethyl)carbamate serves as a research chemical building block wherein the 2,2-dimethoxyethyl acetal group provides a latent aldehyde equivalent . The acetal functionality can be deprotected under mild acidic conditions to reveal an aldehyde group, enabling subsequent condensations, reductive aminations, or other carbonyl chemistry while the N-allyl and ethyl carbamate moieties remain intact [1]. This orthogonal protection strategy is valuable in multi-step synthetic sequences where aldehyde protection is required during early-stage transformations. The compound is commercially available from multiple vendors at 95–98% purity in research quantities (250 mg to 100 g scale), making it accessible for laboratory-scale methodology development .

N-Allylcarbamate Intermediate for UV-Curable Coating Additive Development

The N-allyl functional group present in ethyl allyl(2,2-dimethoxyethyl)carbamate aligns with the structural requirements for N-allylcarbamate additives described in patent literature for radiation-curable coatings . The allyl double bond is designed for UV-initiated radical crosslinking, while the 2,2-dimethoxyethyl substituent may modulate compatibility with diverse binder systems. Researchers investigating structure-property relationships in UV-curable formulations may utilize this compound as a scaffold for systematic substitution studies, comparing the ethyl ester/2,2-dimethoxyethyl substitution pattern against alternative N-allylcarbamates with varied R1 and R5 groups per the claimed general formula .

Carbamate Pharmacophore Scaffold for Structure-Activity Relationship Exploration

Historical pharmacological studies on carbamate esters demonstrate that N-allyl substitution confers strong activity in physostigmine-analog series, whereas diethyl and diallyl carbamates are inactive [1]. Ethyl allyl(2,2-dimethoxyethyl)carbamate combines an N-allyl group (associated with activity retention) with an N-(2,2-dimethoxyethyl) group and ethyl ester terminus, representing a distinct substitution pattern that could be evaluated in contemporary drug discovery programs targeting carbamate-sensitive enzymes or receptors. The compound's physicochemical properties—predicted LogP of 1.25–2.36 and moderate molecular weight (217.26 g/mol)—fall within drug-like chemical space . However, no biological activity data have been reported for this specific compound, and its utility in this context remains purely exploratory.

Analytical Reference Standard for Method Development Involving Acetal-Containing Carbamates

The distinct combination of structural features—ethyl carbamate ester, N-allyl group, and acetal-protected 2,2-dimethoxyethyl moiety—makes ethyl allyl(2,2-dimethoxyethyl)carbamate suitable as a reference compound for developing analytical methods (HPLC, GC-MS, LC-MS) targeting carbamates with protected aldehyde functionality . The predicted boiling point of ~270°C informs GC method parameters, while the moderate LogP (1.25–2.36) guides reversed-phase HPLC mobile phase selection . Commercial availability with defined purity specifications (95–98%) from multiple suppliers enables procurement as a characterized standard .

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